molecular formula C8H10FNO B6233967 3-ethoxy-4-fluoroaniline CAS No. 1262881-14-0

3-ethoxy-4-fluoroaniline

Cat. No.: B6233967
CAS No.: 1262881-14-0
M. Wt: 155.2
InChI Key:
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Description

3-Ethoxy-4-fluoroaniline is an organic compound with the molecular formula C8H10FNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by ethoxy and fluoro groups. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

3-Ethoxy-4-fluoroaniline is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals.

Safety and Hazards

3-Ethoxy-4-fluoroaniline is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoroaniline can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with ethanol, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration of ethoxybenzene followed by selective fluorination and reduction processes. The choice of reagents and conditions is optimized for yield and purity, often involving catalytic hydrogenation for the reduction step.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted anilines depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoroaniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting metabolic pathways. The ethoxy and fluoro groups influence its reactivity and binding affinity to target molecules, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Similar structure but lacks the ethoxy group.

    3-Bromo-4-ethoxy-5-fluoroaniline: Contains additional bromine substitution.

    2-Fluoroaniline: Fluorine is positioned differently on the benzene ring.

Uniqueness

3-Ethoxy-4-fluoroaniline is unique due to the presence of both ethoxy and fluoro groups, which confer distinct chemical and physical properties. These substitutions can significantly alter its reactivity and interactions compared to other aniline derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethoxy-4-fluoroaniline can be achieved through a nucleophilic aromatic substitution reaction.", "Starting Materials": [ "4-fluoronitrobenzene", "ethanol", "sodium ethoxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "4-fluoronitrobenzene is reacted with ethanol and sodium ethoxide to form 4-fluoro-3-nitrophenol.", "The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst.", "The resulting 4-fluoro-3-aminophenol is then reacted with hydrochloric acid and ethanol to form 3-ethoxy-4-fluoroaniline.", "The product is isolated and purified using sodium bicarbonate, sodium chloride, and water." ] }

CAS No.

1262881-14-0

Molecular Formula

C8H10FNO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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